1-(4-Methylphenyl)butane-1,3-dione
Overview
Description
The compound 1-(4-Methylphenyl)butane-1,3-dione is a derivative of butane-1,3-dione with a phenyl group substituted at the fourth position. This compound is significant in the field of heterocyclic chemistry and natural product synthesis. It serves as a precursor or intermediate in the synthesis of various complex molecules.
Synthesis Analysis
The synthesis of 1,4-diphenyl substituted butane-1,4-dione, a related compound, has been achieved through a photo redox-mediated one-pot process using polyoxometalates as catalysts. This method involves the dimerization of styrene followed by oxidation under UV light. The catalysts used include Mo132, Mo154, Mo368, and PW12O40, which facilitate the generation of radicals necessary for the organic coupling reaction. This synthesis route is noted for its economic and scalable nature .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of 1,2,3,5-tetraarylpentane-1,5-diones has been elucidated by FT-IR, 1H NMR, 13C NMR, and mass spectral techniques. Single crystal X-ray diffraction analysis has been employed to determine the crystal system and space group, revealing torsional angles and planarity in the molecular structure .
Chemical Reactions Analysis
The reactivity of 1-phenyl-butane-1,3-dione, a compound similar to 1-(4-Methylphenyl)butane-1,3-dione, has been explored in the presence of nickel(II) acetate, leading to the formation of macrocyclic and open-chain complexes. These complexes exhibit square-planar structures as revealed by X-ray diffraction methods. The electronic, IR, NMR, electron impact mass spectra, and cyclic voltammograms of these compounds have been reported, providing insight into their chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The spectroscopic properties, such as IR and NMR spectra, provide information about the functional groups present and the environment of the hydrogen and carbon atoms within the molecule. The mass spectral data help in confirming the molecular weight and structure, while the crystallographic data reveal the geometric conformation of the molecules in the solid state .
Scientific Research Applications
Tautomeric and Acid-Base Properties
1-(4-Methylphenyl)butane-1,3-dione, along with its derivatives, exhibits interesting tautomeric and acid-base properties. Research has revealed that these compounds exist in solution as a mixture of different tautomeric forms. For instance, the study of azoderivatives of benzoylacetone showed that these compounds exist in Z-enol-azo and hydrazo tautomeric forms, with solvent polarity influencing the tautomeric balance (Mahmudov et al., 2011).
Use in Selective Electrodes
Compounds derived from 1-(4-Methylphenyl)butane-1,3-dione have been used as effective ionophores in copper-selective poly(vinyl) chloride (PVC) membrane electrodes. These electrodes demonstrate good stability and selectivity, making them useful in various analytical applications (Kopylovich, Mahmudov & Pombeiro, 2011).
Deacetylation and Structural Characterization
In a study involving chiral ferrocenyl-containing β-diketones, researchers explored the reactions of these compounds under specific conditions, leading to their deacetylated counterparts. This research not only provided insight into the reaction mechanisms but also contributed to the knowledge of structural and electrochemical properties of the resulting compounds (Ahumada et al., 2014).
Thermal Properties of Azoderivatives
Studies have also focused on the structural and thermal properties of cyano-substituted azoderivatives of β-diketones, which exhibit high thermal stability. Such research contributes to the understanding of phase transitions and stability aspects of these compounds (Mahmudov et al., 2011).
Polymorphism in Bis-hydrazone Compounds
Research on polymorphism in bis-hydrazone compounds derived from butane-2,3-dione has provided insights into conformational adjustments in crystal structures. Such studies are significant in the field of crystallography and material science (Dwivedi & Das, 2018).
Acid Dissociation and Metal Complexes
The acid dissociation constants and stability constants of metal complexes involving 1-(4-methylphenyl) derivatives of butane-1,3-dione have been determined, contributing to the understanding of their chemical behavior in various environments (Daniel, Harries & Burgess, 1974).
properties
IUPAC Name |
1-(4-methylphenyl)butane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)11(13)7-9(2)12/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRMUROMTUDYAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330789 | |
Record name | 1-(4-methylphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10330789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)butane-1,3-dione | |
CAS RN |
4023-29-4 | |
Record name | 1-(4-methylphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10330789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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